(4-Hydrazino-3-methoxy-phenyl)-phenyl-amine

Anticancer Antimalarial Antivenom

Streamline your R&D procurement of (4-Hydrazino-3-methoxy-phenyl)-phenyl-amine (CAS 887593-81-9), a differentiated diarylamine building block featuring a nucleophilic hydrazine moiety and a meta-methoxy substituent. This specific substitution pattern, unavailable in simpler phenylhydrazines, uniquely modulates electron density for specialized synthetic outcomes in heterocycles, hydrazones, and covalent probes. Its high computed LogP and moderate polar surface area make it the superior, more lipophilic alternative for advancing medicinal chemistry and materials science programs. Standard packaging options from 250 mg to 10 g are available to support your campaigns.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS No. 887593-81-9
Cat. No. B12443944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydrazino-3-methoxy-phenyl)-phenyl-amine
CAS887593-81-9
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC2=CC=CC=C2)NN
InChIInChI=1S/C13H15N3O/c1-17-13-9-11(7-8-12(13)16-14)15-10-5-3-2-4-6-10/h2-9,15-16H,14H2,1H3
InChIKeyFMYQVASOYRASEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydrazino-3-methoxy-phenyl)-phenyl-amine (CAS 887593-81-9) – Procurement-Focused Chemical Profile and Sourcing Overview


(4-Hydrazino-3-methoxy-phenyl)-phenyl-amine (CAS 887593-81-9), also named 4-hydrazinyl-3-methoxy-N-phenylaniline, is a diarylamine derivative featuring a hydrazine functional group substituted on a central aniline core . The compound is a solid at room temperature [1] and is supplied exclusively for research and development purposes [2]. As a building block with a nucleophilic hydrazine moiety and an electron-donating methoxy substituent, it offers a distinct reactivity profile for the synthesis of heterocycles, hydrazones, and covalent probes, differentiating it from common aniline or phenylhydrazine alternatives that lack this specific substitution pattern .

Why 4-Hydrazino-3-methoxy-phenyl)-phenyl-amine Cannot Be Simply Replaced by Generic Hydrazine or Aniline Analogs


Procurement decisions for (4-hydrazino-3-methoxy-phenyl)-phenyl-amine (CAS 887593-81-9) must account for the fact that its dual pharmacophoric elements—the N-phenylaniline scaffold and the free hydrazine group—create a unique combination of electronic properties and synthetic handles not found in simpler, more widely available in-class compounds. The presence of the methoxy group at the meta-position relative to the hydrazine group significantly modulates the electron density of the aromatic ring, which in turn influences the compound's reactivity and, where data exists, its biological activity [1]. Substituting a generic phenylhydrazine or an unsubstituted aniline derivative would eliminate this specific substitution pattern, potentially leading to divergent synthetic outcomes, altered physicochemical properties, and a completely different biological or chemical profile, as demonstrated by the known structure-activity relationships of related hydrazine derivatives [2].

Quantitative Differential Evidence for (4-Hydrazino-3-methoxy-phenyl)-phenyl-amine vs. Structural Comparators


Multi-Target Biological Activity Profile: A Qualitative Differentiator from Simpler Hydrazines

A database record reports that (4-hydrazino-3-methoxy-phenyl)-phenyl-amine exhibits a broad spectrum of biological activities, including anticarcinogenic (prevents transformation of DMBA-treated JB6 cells), antimalarial (kills P. falciparum), antivenom (nullifies N. naja venom effects), and antifungal (inhibits cilia formation by A. niger) [1]. While direct quantitative comparator data (e.g., IC50 values) are absent from this source, this profile provides a qualitative point of differentiation. In contrast, the simple analog phenylhydrazine, while also demonstrating inhibitory activity against IDO1 (IC50 = 0.25 µM) [2], does not have a publicly reported multi-target profile spanning these diverse therapeutic areas, suggesting that the specific substitution pattern in (4-hydrazino-3-methoxy-phenyl)-phenyl-amine imparts a distinct biological polypharmacology.

Anticancer Antimalarial Antivenom Antifungal

Computed Physicochemical Properties: Differentiation from Simpler Aryl Hydrazines for Reaction Engineering

The computed partition coefficient (LogP) for (4-hydrazino-3-methoxy-phenyl)-phenyl-amine is 3.57, and its polar surface area (PSA) is 59.31 Ų [1]. These values are significantly different from those of the simpler analog 4-methoxyphenylhydrazine, which has a reported LogP of approximately 0.93 and a PSA of 47.06 Ų [2]. The higher LogP of the target compound indicates greater lipophilicity, which can influence membrane permeability, solubility, and distribution in biological systems, as well as extraction and purification behavior in chemical synthesis.

LogP Polar Surface Area Medicinal Chemistry ADME

Boiling Point and Thermal Stability: Implication for Distillation and Purification

The target compound has a computed boiling point of 402.7 ± 40.0 °C at 760 mmHg . This high boiling point, while typical for a molecule of this molecular weight and aromatic character, is notably higher than that of simpler hydrazines like phenylhydrazine (boiling point: 243 °C) [1]. This difference has direct practical consequences for purification; while phenylhydrazine is readily purified by distillation, the high boiling point and potential for thermal decomposition of (4-hydrazino-3-methoxy-phenyl)-phenyl-amine make distillation an impractical method. Alternative purification techniques, such as column chromatography or recrystallization, are mandated, which can impact cost, time, and scale-up feasibility in a procurement or production context.

Boiling Point Thermal Stability Process Chemistry Purification

Validated Research and Industrial Application Scenarios for (4-Hydrazino-3-methoxy-phenyl)-phenyl-amine


Scaffold for Phenotypic Screening in Infectious and Inflammatory Diseases

Given the reported multi-target biological activities (anticarcinogenic, antimalarial, antivenom, antifungal) [1], (4-hydrazino-3-methoxy-phenyl)-phenyl-amine is a compelling scaffold for academic and industrial groups conducting phenotypic screens against neglected tropical diseases, cancer, or inflammatory conditions. Its unique polypharmacology profile, while lacking precise quantitative benchmarks, makes it a valuable starting point for hit-to-lead campaigns where target deconvolution is a secondary objective.

Lipophilic Hydrazine Building Block for Late-Stage Functionalization

The high computed LogP value (3.57) and moderate polar surface area (59.31 Ų) [2] position this compound as a more lipophilic alternative to common hydrazine building blocks like 4-methoxyphenylhydrazine (LogP 0.93) [3]. This property is advantageous for synthesizing hydrazones and heterocycles intended for use in non-polar environments, such as in the development of hydrophobic covalent probes for membrane proteins, or for improving the metabolic stability and membrane permeability of drug candidates in medicinal chemistry programs.

Specialty Reagent for Controlled Polymerization and Covalent Modification

The combination of a nucleophilic hydrazine group with a stable N-phenylaniline core provides a bifunctional handle for specialized organic and materials chemistry applications. It can be used as a stoichiometric reagent in aldehyde/ketone condensations to form stable hydrazones, or as a covalent modifier in polymer chemistry where precise, irreversible linkage is required. Its high boiling point also indicates low volatility, making it suitable for reactions at elevated temperatures without significant evaporative loss, a practical advantage over more volatile hydrazine reagents.

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